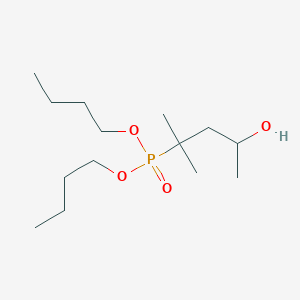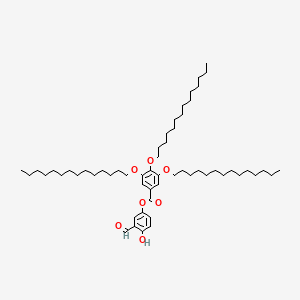
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group substituted with a formyl and a hydroxy group, along with a benzoate moiety that is further substituted with three tetradecyloxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzoate core, followed by the introduction of the tetradecyloxy groups through etherification reactions. The formyl and hydroxy groups are then introduced via selective functionalization of the phenyl ring. Common reagents used in these reactions include alkyl halides, aldehydes, and phenols, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学的研究の応用
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as coatings and surfactants, due to its amphiphilic nature.
作用機序
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxy group can participate in hydrogen bonding. The tetradecyloxy groups contribute to the compound’s hydrophobic interactions, influencing its behavior in biological systems and materials science applications.
類似化合物との比較
Similar Compounds
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
Uniqueness
Compared to similar compounds, 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is unique due to the specific length of its alkyl chains (tetradecyloxy groups), which can influence its solubility, melting point, and interaction with other molecules. This makes it particularly suitable for applications requiring specific amphiphilic properties.
特性
CAS番号 |
648907-70-4 |
|---|---|
分子式 |
C56H94O7 |
分子量 |
879.3 g/mol |
IUPAC名 |
(3-formyl-4-hydroxyphenyl) 3,4,5-tri(tetradecoxy)benzoate |
InChI |
InChI=1S/C56H94O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-60-53-46-49(56(59)63-51-40-41-52(58)50(45-51)48-57)47-54(61-43-38-35-32-29-26-23-20-17-14-11-8-5-2)55(53)62-44-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-41,45-48,58H,4-39,42-44H2,1-3H3 |
InChIキー |
ZWEBXVMLIHOOBH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
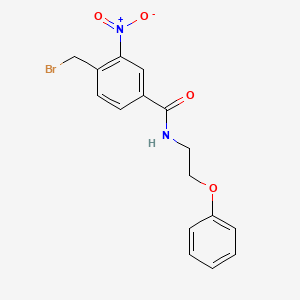
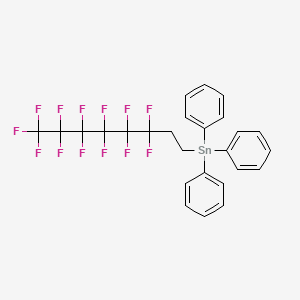


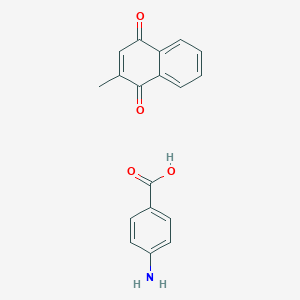

![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)
